

High-Performance Liquid Chromatography for the Analysis of Combigan® Ophthalmic Solution

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Compound of Interest

Compound Name: *Combigan*

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Application Notes and Protocols for the Simultaneous Quantification of Brimonidine Tartrate and Timolol Maleate

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the simultaneous determination of the active pharmaceutical ingredients (APIs) in **Combigan®**, brimonidine tartrate, and timolol maleate, using high-performance liquid chromatography (HPLC). The methodologies outlined are based on validated, stability-indicating reversed-phase HPLC (RP-HPLC) techniques, ensuring accuracy, precision, and robustness for routine quality control and stability testing of ophthalmic formulations.

Introduction

Combigan® is a fixed-dose combination ophthalmic solution containing brimonidine tartrate (an alpha-2 adrenergic agonist) and timolol maleate (a non-selective beta-adrenergic blocker), indicated for the reduction of elevated intraocular pressure in patients with open-angle glaucoma or ocular hypertension. The simultaneous quantification of these two active ingredients is crucial for ensuring the quality, efficacy, and safety of the final drug product. HPLC is a powerful analytical technique that allows for the separation, identification, and quantification of individual components in a mixture. This document details several validated RP-HPLC methods suitable for this purpose.

Principle of the Method

The methods described employ reversed-phase chromatography, where the stationary phase is nonpolar (e.g., C18 or Cyano) and the mobile phase is a mixture of a polar aqueous buffer and an organic solvent.[1] The separation of brimonidine and timolol is achieved based on their differential partitioning between the stationary and mobile phases. Detection is typically performed using a UV or Diode Array Detector (DAD) at wavelengths where both compounds exhibit significant absorbance.[1] The concentration of each analyte is determined by comparing its peak area to that of a reference standard of known concentration.

Experimental Protocols

Several validated HPLC methods are available for the analysis of **Combigan®**. Below are detailed protocols for three distinct methods.

Method 1: Stability-Indicating RP-HPLC Method[3][5]

This robust method is capable of separating brimonidine and timolol from their degradation products, making it suitable for stability studies.[1][2]

Chromatographic Conditions:

Parameter	Condition
Column	Supelco Discovery C18 (25 cm × 4.6 mm, 5 μm)
Mobile Phase	Isocratic elution with a mixture of: - Phase A: 30 mM Triethylamine buffer (pH 7.0) - Phase B: Acetonitrile Ratio: 80:20 (A:B)
Flow Rate	1.0 mL/min
Detection	Diode Array Detector (DAD) at 245 nm and 295 nm
Column Temperature	Ambient
Injection Volume	20 μL

Preparation of Solutions:

- **Mobile Phase Preparation:** Prepare a 30 mM triethylamine buffer and adjust the pH to 7.0. Mix this buffer with acetonitrile in an 80:20 (v/v) ratio. Filter and degas the mobile phase before use.
- **Standard Stock Solution:** Accurately weigh and dissolve appropriate amounts of brimonidine tartrate and timolol maleate reference standards in a suitable solvent (e.g., distilled water or mobile phase) to obtain stock solutions of known concentrations (e.g., 1000 ppm for brimonidine tartrate and 1000 ppm for timolol maleate).[3]
- **Working Standard Solutions:** Prepare a series of working standard solutions by diluting the stock solutions with the mobile phase to cover the desired concentration range.
- **Sample Preparation (from **Combigan**® Eye Drops):** Transfer a known volume (e.g., 1 mL) of the **Combigan**® ophthalmic solution into a volumetric flask and dilute with the mobile phase to a suitable concentration. Filter the solution through a 0.45 µm syringe filter before injection.[4]

Method 2: RP-HPLC Method with Cyano Column[1][4]

This method utilizes a cyano-bonded stationary phase for the simultaneous estimation of both drugs.

Chromatographic Conditions:

Parameter	Condition
Column	BDS HYPERSIL Cyano (250 × 4.6 mm, 5 µm)
Mobile Phase	Isocratic elution with a mixture of: - 0.01 M Ammonium acetate buffer (pH 5.0) - Methanol Ratio: 40:60 (Buffer:Methanol)
Flow Rate	1.5 mL/min
Detection	UV Detector at 254 nm for Brimonidine Tartrate and 300 nm for Timolol Maleate
Column Temperature	Ambient
Injection Volume	20 µL

Preparation of Solutions:

- **Mobile Phase Preparation:** Prepare a 0.01 M ammonium acetate solution and adjust the pH to 5.0 with glacial acetic acid. Mix this buffer with methanol in a 40:60 (v/v) ratio. Filter and degas.
- **Standard Stock Solution:** Prepare stock solutions of brimonidine tartrate (e.g., 0.2 mg/mL) and timolol maleate (e.g., 0.68 mg/mL, equivalent to 0.5 mg/mL of timolol) by dissolving the reference standards in distilled water.
- **Working Standard Solutions:** Dilute the stock solutions with the mobile phase to prepare working standards.
- **Sample Preparation (from **Combigan®** Eye Drops):** Dilute 1 mL of the eye drop solution to 100 mL with distilled water.

Method 3: RP-HPLC Method with C18 Column and Methanol Mobile Phase[6]

This method also employs a C18 column but with a different mobile phase composition.

Chromatographic Conditions:

Parameter	Condition
Column	Cosmosil C18 (250 × 4.6 mm, 5 µm)
Mobile Phase	Isocratic elution with a mixture of: - pH 4.3 Acetate buffer - Methanol Ratio: 30:70 (Buffer:Methanol)
Flow Rate	1.0 mL/min
Detection	UV Detector at 227 nm
Column Temperature	Ambient
Injection Volume	Not specified, typically 10-20 µL

Preparation of Solutions:

- Mobile Phase Preparation: Prepare a pH 4.3 acetate buffer and mix it with methanol in a 30:70 (v/v) ratio.[2]
- Standard and Sample Preparation: Follow similar procedures as described in the previous methods, using the mobile phase as the diluent.

Data Presentation and Validation Summary

The performance of these HPLC methods has been validated according to ICH guidelines, demonstrating their suitability for their intended purpose.[1][5] Key validation parameters are summarized in the tables below for easy comparison.

Table 1: Chromatographic Performance Data

Method	Analyte	Retention Time (min)
Method 1	Brimonidine Tartrate	Not explicitly stated, but separated from Timolol
Timolol Maleate	Not explicitly stated, but separated from Brimonidine	
Method 2	Brimonidine Tartrate	3.86
Timolol Maleate	3.86	
Method 3	Brimonidine	3.11[2]
Timolol	4.86[2]	

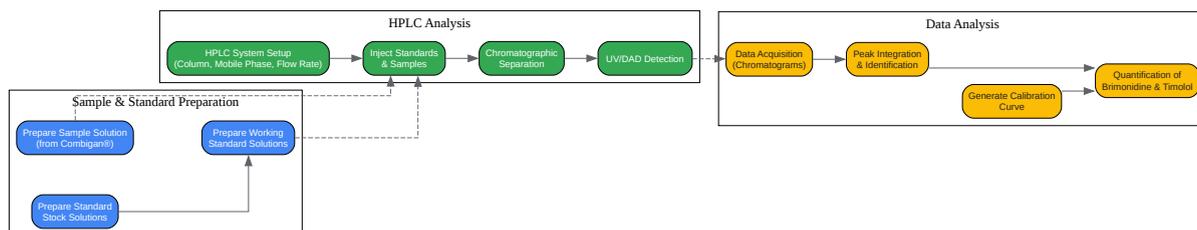
Note: The retention times in Method 2 appear to be identical in the provided source, which may be a typographical error as separation is implied.

Table 2: Method Validation Data

Parameter	Method 1	Method 2	Method 3
Linearity Range (Brimonidine)	100 - 500 ppm[1]	10-50 µg/mL[5]	Not specified
Linearity Range (Timolol)	250 - 1250 ppm[1]	4-20 µg/mL[5]	Not specified
Accuracy (% Recovery - Brimonidine)	99.42% - 99.82%[1]	100-101%[5]	98.92% (Assay)[2]
Accuracy (% Recovery - Timolol)	98.71% - 101.10%[1]	100-101%[5]	99.36% (Assay)[2]
Precision (%RSD)	< 2%[1]	< 2%[5]	Not specified
LOD (Brimonidine)	0.08 ppm[1]	Not specified	0.5 µg/mL[2]
LOQ (Brimonidine)	0.24 ppm[1]	Not specified	Not specified
LOD (Timolol)	0.20 ppm[1]	Not specified	1.25 µg/mL[2]
LOQ (Timolol)	0.60 ppm[1]	Not specified	Not specified

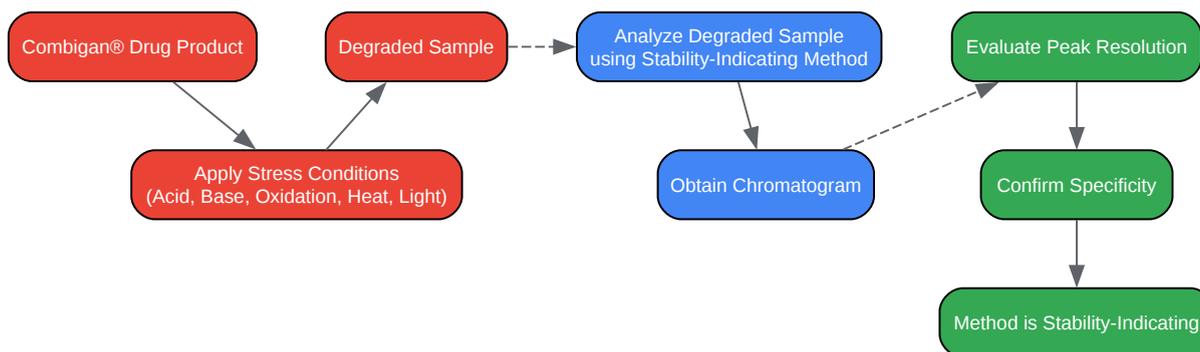
Experimental Workflows and Diagrams

The following diagrams illustrate the general workflow for HPLC analysis of **Combigan®**.



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Caption: General workflow for HPLC analysis of **Combigan®**.



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Caption: Logic for validating a stability-indicating HPLC method.

Conclusion

The HPLC methods described in these application notes are suitable for the routine quality control and analysis of **Combigan®** ophthalmic solution. They offer a reliable means for the simultaneous quantification of brimonidine tartrate and timolol maleate. The stability-indicating method is particularly valuable for assessing the long-term stability of the drug product and for identifying potential degradation products. Researchers and drug development professionals should select the method that best fits their specific instrumentation and analytical requirements, ensuring proper validation is performed before implementation.

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